N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide
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Overview
Description
N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide is a synthetic organic compound characterized by the presence of difluorophenyl and pyrazolyl groups
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,5-difluorophenylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes further reactions with 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde under specific conditions to yield the final product .
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl ring.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes and pathways involved in inflammation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl and pyrazolyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide can be compared with other similar compounds such as:
1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound shares the difluorophenyl and pyrazolyl groups but differs in its overall structure and specific functional groups.
N’-{[1-(2,4-Difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-1,3-propanediamine: Another similar compound with variations in the substituents on the pyrazolyl ring.
Properties
Molecular Formula |
C20H18F2N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C20H18F2N4O2/c1-26-12-15(11-24-26)14-4-2-13(3-5-14)8-9-23-19(27)20(28)25-18-10-16(21)6-7-17(18)22/h2-7,10-12H,8-9H2,1H3,(H,23,27)(H,25,28) |
InChI Key |
QOJCHQSSWOFCKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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